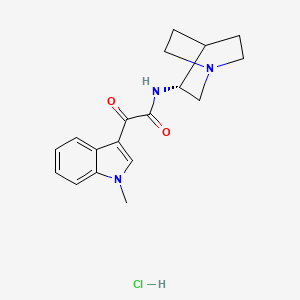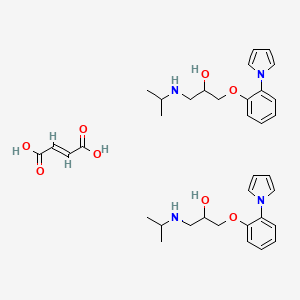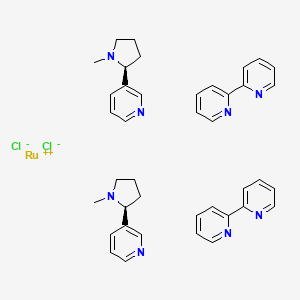
RuBi-Nicotine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotine involves several steps. For instance, the synthesis of (S)-Nicotine involves a four-step process, including the reaction of (pyridin-3’-yl)-4-oxobutanone with 2,3,4,6-tetra-O-pivaloyl-b-D-galactopyranosylamine . An efficient enantioselective synthesis of the non-natural enantiomer is necessary for the study of its biological properties and metabolism .Molecular Structure Analysis
The molecular structure of nicotine is formed of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond . The structure of RuBi-Nicotine is C40H44Cl2N8Ru .Chemical Reactions Analysis
Nicotine undergoes various chemical reactions. Methods to detect nicotine enantiomers include polarimetry, nuclear magnetic resonance, and gas and liquid chromatography . The introduction of synthetic nicotine by the tobacco industry has presented new challenges for analytical chemists working in tobacco regulatory science .Physical And Chemical Properties Analysis
Nicotine enantiomers have similar physical and chemical properties, yet in vitro and in vivo studies have shown that they have different pharmacological and toxicological properties . The technical data provided for this compound includes a molecular weight of 808.81 and it is soluble to 50 mM in water .Applications De Recherche Scientifique
J’ai effectué une recherche pour rassembler des informations sur la RuBi-Nicotine et ses applications dans la recherche scientifique. Voici quelques applications et propriétés uniques basées sur les données disponibles :
Photolyse rapide
La this compound subit une photolyse rapide lorsqu’elle est exposée à la lumière visible, libérant la nicotine en moins de 20 nanosecondes. Cette propriété est cruciale pour les études nécessitant un contrôle temporel précis de la libération de la nicotine .
Rendement quantique élevé
Le composé présente un rendement quantique élevé pendant la photolyse, ce qui le rend efficace pour une utilisation dans des expériences où une quantité importante de nicotine doit être libérée rapidement .
Induction des potentiels d’action
La this compound a été utilisée pour induire la propagation du potentiel d’action dans les neurones de Retzius des ganglions de sangsue, démontrant son potentiel pour les études neurophysiologiques .
Non-toxicité à faibles concentrations
À une concentration de 1 mM, la this compound n’a montré aucune toxicité détectable, ce qui suggère sa sécurité pour une utilisation dans des expériences biologiques .
Mécanisme D'action
Target of Action
RuBi-Nicotine is a ruthenium-bisbipyridine-caged nicotine . Its primary target is the nicotinic acetylcholine receptor (nAChR) . nAChRs are ionotropic receptors composed of five homomeric or heteromeric subunits . They serve myriad physiological functions, including mediating skeletal muscle contraction at the neuromuscular junction, facilitating fast excitatory transmission in the autonomic nervous system, and exerting a mostly modulatory influence throughout the brain and spinal cord .
Mode of Action
This compound interacts with its targets as a caged compound . The photorelease of the caged molecule can be triggered using visible light (450–500 nm) with a high quantum yield . This allows for precise spatiotemporal activation of the bioactive molecule . Once released, nicotine acts as an agonist at nAChRs , influencing both neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The interaction of nicotine with nAChRs affects various biochemical pathways. Nicotine induces various biological effects, such as neoangiogenesis, cell division, and proliferation, and it affects neural and non-neural cells through specific pathways downstream of nAChRs . Specific effects mediated by α7 nAChRs are highlighted .
Pharmacokinetics
It is known to be highly water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME). Its rapid release (<20 ns) and fast biological effects in vivo suggest efficient bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with nAChRs. This interaction influences both neuronal excitability and cell signaling mechanisms . The released nicotine acts as an agonist at nAChRs, inducing various biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photorelease of this compound can be triggered using visible light , suggesting that light conditions could influence its action. Additionally, its high water solubility suggests that the aqueous environment could impact its bioavailability and efficacy.
Orientations Futures
The future of nicotine and its derivatives like RuBi-Nicotine lies in the evolution of tobacco products and the introduction of other forms of nicotine delivery. These include electronic nicotine delivery systems (ENDS), heated tobacco products (HTPs), and oral nicotine products (ONPs) . The extent to which cigarettes are displaced by these newer products in the coming decade will be driven by differing regulatory regimes .
Propriétés
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXVYFYPLMVART-ZPFSJBFKSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44Cl2N8Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256362-30-7 |
Source


|
| Record name | Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does RuBi-Nicotine enable the study of nicotine's effects on cells?
A1: this compound is a light-sensitive compound, also known as a "caged" compound. It consists of nicotine bound to a ruthenium-bispyridine (RuBi) complex. This complex renders the nicotine biologically inactive until exposed to light. Upon illumination with a specific wavelength of visible light, the RuBi complex releases free nicotine. This controlled release allows researchers to precisely study the short- and long-term effects of nicotine on cells, such as its impact on cell proliferation, at specific time points. []
Q2: What are the advantages of using this compound compared to directly applying nicotine in cell culture experiments?
A2: Using this compound offers several advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

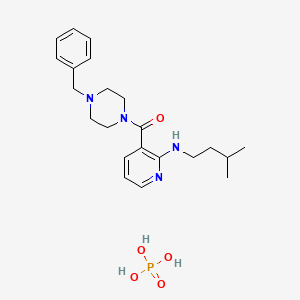


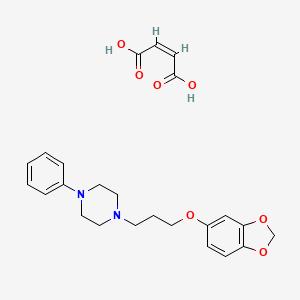
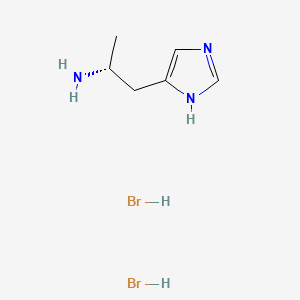
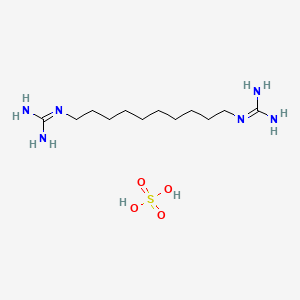

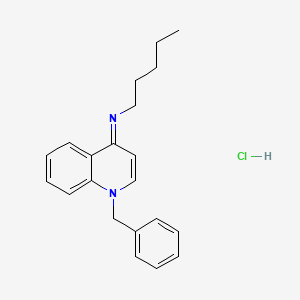


![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

